molecular formula C17H21N3O B8274029 N-Ethyl-N-pyridin-2-ylmethyl-2-p-tolylamino-acetamide

N-Ethyl-N-pyridin-2-ylmethyl-2-p-tolylamino-acetamide

Cat. No. B8274029
M. Wt: 283.37 g/mol
InChI Key: GVQRYXLYCRLDTH-UHFFFAOYSA-N
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Patent
US07435815B2

Procedure details

A suspension of ethyl-pyridin-2-ylmethyl-amine (29.0 mmol) and DIPEA (78.0 mmol) in DMF (50 mL) was cooled to −20° C. and added to a cold (−20° C.) solution of p-tolylamino-acetic acid (26.0 mmol) and TBTU (34.0 mmol) in DMF (100 mL). The reaction mixture was stirred for 15 min at −20° C. Water (300 mL) and ethyl acetate (400 mL) were added, the layers were separated and the organic layer washed with water (4×100 mL). The combined aqueous layers were extracted with ethyl acetate (200 mL). The combined organic layers were washed with NaOH solution (1.0 mol/L, 100 mL) and brine (100 mL) and dried with Na2SO4. The solvents were removed in vacuo and the obtained solid was dissolved in ethanol. By addition of a solution of hydrogen chloride in ether a byproduct precipitated which was filtered off. Dilution of the remaining solution with ether led to precipitation of the desired acetamide, which was obtained as a white solid (5.3 g).
Quantity
29 mmol
Type
reactant
Reaction Step One
Name
Quantity
78 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
26 mmol
Type
reactant
Reaction Step Two
Name
Quantity
34 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[CH3:2].CCN(C(C)C)C(C)C.[C:20]1([CH3:31])[CH:25]=[CH:24][C:23]([NH:26][CH2:27][C:28](O)=[O:29])=[CH:22][CH:21]=1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F>CN(C=O)C.C(OCC)(=O)C.O>[CH2:1]([N:3]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[C:28](=[O:29])[CH2:27][NH:26][C:23]1[CH:24]=[CH:25][C:20]([CH3:31])=[CH:21][CH:22]=1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
29 mmol
Type
reactant
Smiles
C(C)NCC1=NC=CC=C1
Name
Quantity
78 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
26 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)NCC(=O)O)C
Name
Quantity
34 mmol
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min at −20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer washed with water (4×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with NaOH solution (1.0 mol/L, 100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the obtained solid was dissolved in ethanol
ADDITION
Type
ADDITION
Details
By addition of a solution of hydrogen chloride in ether a byproduct
CUSTOM
Type
CUSTOM
Details
precipitated which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
Dilution of the remaining solution with ether led to precipitation of the desired acetamide

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)N(C(CNC1=CC=C(C=C1)C)=O)CC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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